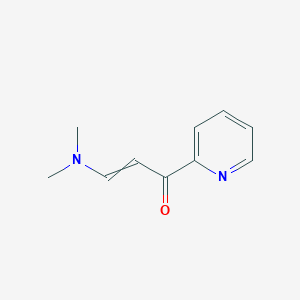






|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=[O:3])[CH3:2].CO[CH:12](OC)[N:13]([CH3:15])[CH3:14]>>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:1](=[O:3])[CH:2]=[CH:12][N:13]([CH3:15])[CH3:14]
|


|
Name
|
|
|
Quantity
|
48.28 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(N(C)C)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
104 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The excess N,N-Dimethylformamide dimethyl acetal was evaporated off
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was recrystallized from a mixture of toluene (140 mL.) and heptane (955 mL.)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C(C=CN(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 58.7 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |